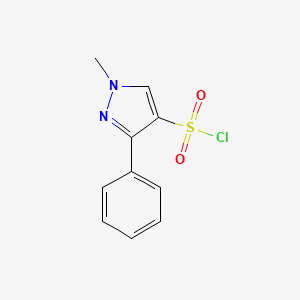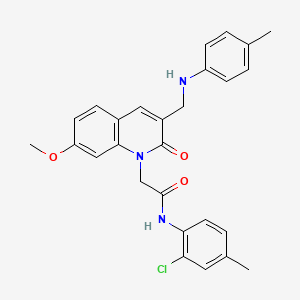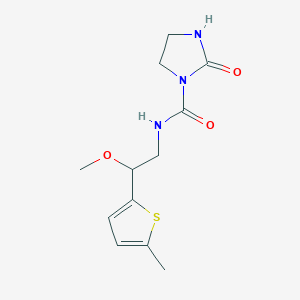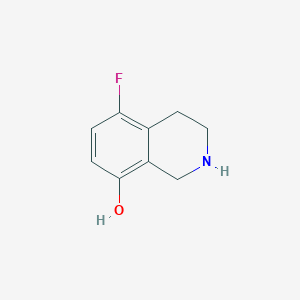![molecular formula C16H9N3O B2845243 3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-71-2](/img/structure/B2845243.png)
3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazinones and their derivatives, such as pyridazin-3-ones, are known to exhibit a wide range of pharmacological activities . They have been found in various drugs and have been the subject of numerous research articles and patents .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves cycloaddition reactions . For instance, the cycloaddition of pyridine N-imine with alkyl-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active pyridazinones .Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be complex, with various substituents attached to the pyridazinone core. The exact structure would depend on the specific synthesis process and the starting materials used .Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, depending on their specific structure and the conditions. For example, they can participate in cycloaddition reactions, condensation reactions, and various other types of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives can vary widely, depending on their specific structure. These properties can include solubility, stability, melting point, boiling point, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Inhibition of Monoamine Oxidase-B
A study by Kneubühler et al. (1995) synthesized a series of indeno[1,2-c]pyridazin-5-ones (IPs) and evaluated their monoamine oxidase-A (MAO-A) and MAO-B inhibitory activity. The IPs demonstrated a preferential and potent inhibitory action on MAO-B, with activities ranging from weak to high, highlighting their potential as therapeutic agents in treating neurological disorders (Kneubühler et al., 1995).
Antiproliferative Activity Against Cancer Cells
Another significant application is in the synthesis and biological evaluation of novel antiproliferative compounds. Bolognese et al. (2002) synthesized new compounds, including pyridophenoxazin-5-ones, which showed excellent cytotoxic activity against human neoplastic cell lines. These findings suggest that modifications to the core structure of pyridophenoxazin-5-ones, closely related to the researched compound, can lead to potent anticancer agents (Bolognese et al., 2002).
Molecular Docking and Antioxidant Activity
Recent research by Mehvish and Kumar (2022) focused on synthesizing new series of 3(2h)-one pyridazinone derivatives, aiming for potential antioxidant activity. These compounds were evaluated for in-vitro antioxidant activity, showing promising results. Molecular docking studies were also conducted, suggesting these derivatives could interact with specific protein targets, indicating their utility in drug development processes (Mehvish & Kumar, 2022).
DNA Intercalative Agents and Topoisomerase II Inhibitors
Jeon et al. (2017) developed a novel indeno[1,2-b]pyridin-5-one derivative exhibiting caspase 3-independent anticancer activity by acting as a DNA intercalative agent and a human topoisomerase IIα catalytic inhibitor. This compound showed stronger activity and less DNA toxicity than etoposide, a well-known topoisomerase II poison, illustrating the compound's potential in cancer therapy (Jeon et al., 2017).
Wirkmechanismus
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound might interact with its targets by modulating ion channels or other related proteins.
Biochemical Pathways
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Some pyridazinone derivatives have been reported to have high oral bioavailability , suggesting that this compound might also exhibit favorable pharmacokinetic properties.
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it’s likely that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
The field of pyridazinone research is very active, with new compounds being synthesized and tested for various pharmacological activities. Future research might focus on developing new synthesis methods, studying the mechanism of action of these compounds, and testing their efficacy in various disease models .
Biochemische Analyse
Biochemical Properties
3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one has been found to interact with various enzymes and proteins, influencing biochemical reactions . For instance, pyridazinone derivatives have been reported to exhibit antihypertensive activity by virtue of their vasorelaxant property .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Eigenschaften
IUPAC Name |
3-pyridin-3-ylindeno[1,2-c]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O/c20-16-12-6-2-1-5-11(12)15-13(16)8-14(18-19-15)10-4-3-7-17-9-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDLLLAIQZMFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2845161.png)

![(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2845164.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2845166.png)


![N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2845171.png)
![N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2845172.png)
![N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2845174.png)
![N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2845175.png)

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B2845180.png)

![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2845182.png)